molecular formula C13H20N4O3 B1666809 Albifylline CAS No. 107767-55-5

Albifylline

Cat. No.: B1666809
CAS No.: 107767-55-5
M. Wt: 280.32 g/mol
InChI Key: NWXULHNEYYFVMF-UHFFFAOYSA-N
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Description

  • Albifylline’s chemical name is 1-(5-Hydroxy-5-methylhexyl)-3-methyl-7H-purine-2,6-dione.
  • It belongs to the xanthine class of compounds.
  • This compound shares structural similarities with pentoxifylline, another xanthine derivative.
  • Pentoxifylline is known for its vasodilatory and anti-inflammatory effects.
  • Scientific Research Applications

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for albifylline are not widely documented.
    • Industrial production methods are also scarce in the literature.
  • Chemical Reactions Analysis

    • Albifylline likely undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions remain elusive due to limited research.
    • Major products formed from these reactions are not well-documented.
  • Mechanism of Action

    • Albifylline likely exerts its effects through cell membrane permeability inhibition.
    • Molecular targets and pathways involved require further study.
  • Comparison with Similar Compounds

    • Albifylline’s uniqueness lies in its structural features compared to other xanthines.
    • Unfortunately, specific similar compounds are not readily available in the literature.

    Properties

    CAS No.

    107767-55-5

    Molecular Formula

    C13H20N4O3

    Molecular Weight

    280.32 g/mol

    IUPAC Name

    1-(5-hydroxy-5-methylhexyl)-3-methyl-7H-purine-2,6-dione

    InChI

    InChI=1S/C13H20N4O3/c1-13(2,20)6-4-5-7-17-11(18)9-10(15-8-14-9)16(3)12(17)19/h8,20H,4-7H2,1-3H3,(H,14,15)

    InChI Key

    NWXULHNEYYFVMF-UHFFFAOYSA-N

    SMILES

    CC(C)(CCCCN1C(=O)C2=C(N=CN2)N(C1=O)C)O

    Canonical SMILES

    CC(C)(CCCCN1C(=O)C2=C(N=CN2)N(C1=O)C)O

    Appearance

    Solid powder

    107767-55-5

    Purity

    >98% (or refer to the Certificate of Analysis)

    shelf_life

    >2 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    1-(5-hydroxy-5-methylhexyl)-3-methylxanthine
    A 81-3138
    HWA 138
    HWA-138

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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